molecular formula C15H19BrN4OS2 B4826945 N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4826945
M. Wt: 415.4 g/mol
InChI Key: DNNQCYFCYCIRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an allyl group, a brominated thienyl ring, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile.

    Bromination of the Thienyl Ring: The thienyl ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Alkylation: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base.

    Thioether Formation: The sulfanyl group is introduced through a nucleophilic substitution reaction involving a thiol and an appropriate leaving group.

    Final Coupling: The allyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the brominated thienyl ring, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The bromine atom on the thienyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often employed.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, thiourea, or primary amines under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, offering versatility in synthetic chemistry.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets:

    Molecular Targets: Potential targets include enzymes involved in cellular metabolism, DNA, and proteins associated with cell signaling pathways.

    Pathways Involved: The compound may interfere with oxidative stress pathways, inhibit enzyme activity, or disrupt cell membrane integrity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-ALLYL-2-{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Similar structure but lacks the additional ethyl group on the thienyl ring.

    N~1~-ALLYL-2-{[5-(4-CHLORO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: Similar structure with a chlorine atom instead of bromine.

Uniqueness

The presence of both bromine and ethyl groups on the thienyl ring, combined with the triazole and sulfanyl functionalities, gives N1-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

2-[[5-(4-bromo-5-ethylthiophen-2-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4OS2/c1-4-7-17-13(21)9-22-15-19-18-14(20(15)6-3)12-8-10(16)11(5-2)23-12/h4,8H,1,5-7,9H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQCYFCYCIRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C2=NN=C(N2CC)SCC(=O)NCC=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-ALLYL-2-{[5-(4-BROMO-5-ETHYL-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.